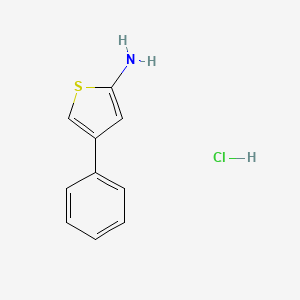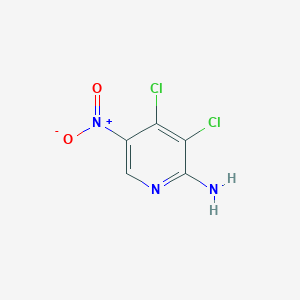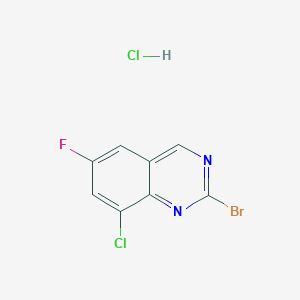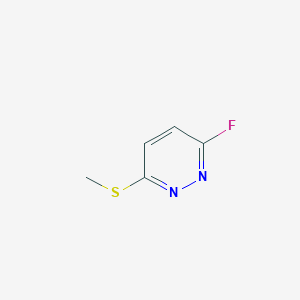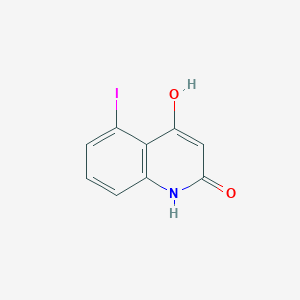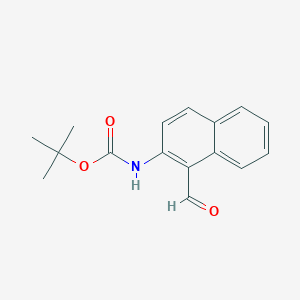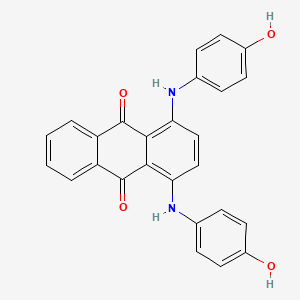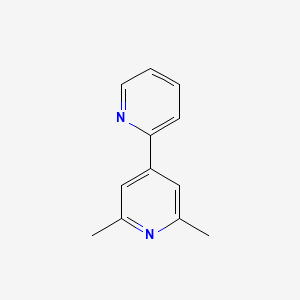
2',6'-Dimethyl-2,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,6’-Dimethyl-2,4’-bipyridine is an organic compound that belongs to the family of bipyridines. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of two methyl groups at the 2’ and 6’ positions of the bipyridine structure. It is commonly used as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dimethyl-2,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine using a nickel catalyst (NiBr₂(PPh₃)₂) in the presence of zinc powder and tetraethylammonium iodide . The reaction is carried out under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for bipyridine derivatives often involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2’,6’-Dimethyl-2,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the bipyridine to its corresponding dihydro derivative using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in alcohol or ether solvents.
Substitution: Electrophiles such as halogens, nitrating agents; reactions are conducted under controlled temperatures to prevent over-substitution.
Major Products
Oxidation: N-oxides of 2’,6’-Dimethyl-2,4’-bipyridine.
Reduction: Dihydro derivatives of the bipyridine.
Substitution: Various substituted bipyridines depending on the electrophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2’,6’-Dimethyl-2,4’-bipyridine primarily involves its ability to act as a ligand and form stable complexes with metal ions. These metal complexes can interact with biological molecules and cellular components, leading to various biological effects. For example, the compound can bind to metal ions in enzymes, altering their activity and affecting metabolic pathways . Additionally, the coordination of metal ions can enhance the compound’s ability to penetrate cell membranes and exert its effects within cells .
Comparaison Avec Des Composés Similaires
2’,6’-Dimethyl-2,4’-bipyridine can be compared with other bipyridine derivatives such as:
2,2’-Bipyridine: Lacks the methyl groups and has different coordination properties.
4,4’-Dimethyl-2,2’-bipyridine: Similar structure but with methyl groups at different positions, leading to variations in reactivity and complex formation.
6,6’-Dimethyl-2,2’-bipyridine: Another isomer with methyl groups at the 6,6’ positions, affecting its chemical behavior and applications
The uniqueness of 2’,6’-Dimethyl-2,4’-bipyridine lies in its specific substitution pattern, which influences its coordination chemistry and reactivity, making it suitable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C12H12N2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
2,6-dimethyl-4-pyridin-2-ylpyridine |
InChI |
InChI=1S/C12H12N2/c1-9-7-11(8-10(2)14-9)12-5-3-4-6-13-12/h3-8H,1-2H3 |
Clé InChI |
NNOGVLOFSVCMBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)C)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)
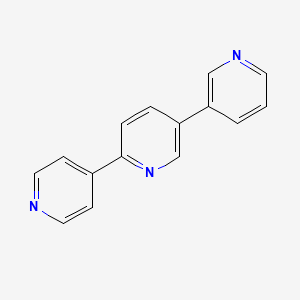
![5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B13137352.png)


